Cyclohexane-d11

Descripción general

Descripción

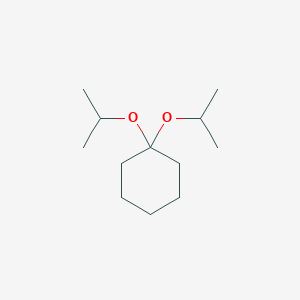

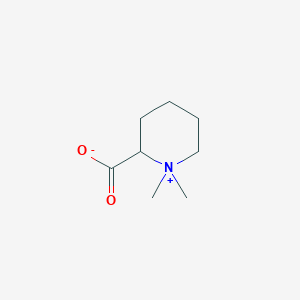

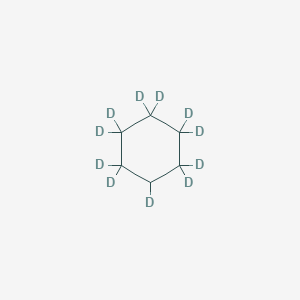

Cyclohexane-d11 is a deuterated species of cyclohexane . It is employed in obtaining the rate of ring inversion process during the conformational analysis of cyclohexane by NMR .

Synthesis Analysis

Cyclohexane-d11 was prepared from commercial [D12]-cyclohexanol via the sequence alcohol-chloride-acid-nitrile in an overall yield of 33% after purification .Molecular Structure Analysis

Cyclohexane-d11 is a deuterated species of cyclohexane . The Raman spectra of cyclohexane-d11 in various solvents have been recorded to study the gas-to-liquid frequency shifts and isotropic Raman linewidths .Chemical Reactions Analysis

Cyclohexane-d11 is used in the conformational analysis of cyclohexane by NMR . The conformational analysis of cyclohexane involves the study of the chair conformation of cyclohexane .Physical And Chemical Properties Analysis

Cyclohexane-d11 has a molecular weight of 95.23 g/mol . It has a complexity of 15.5 and an isotope atom count of 11 . The exact mass and monoisotopic mass are 95.162944588 g/mol .Aplicaciones Científicas De Investigación

Application in Chemical Engineering

Field

Summary of Application

Cyclohexane-d11 is used in the production of cyclohexanone, a key intermediate in the production of caprolactam, which is used to produce nylon .

Methods of Application

The production of cyclohexanone involves several catalysts and solvents, including ionic liquids . The process involves the oxidation of cyclohexane to cyclohexanone .

Results or Outcomes

The production of cyclohexanone from cyclohexane is a well-established industrial process. The high conversion of cyclohexane at 100% selectivity to the product, use of molecular oxygen as the oxidant and simple catalyst, and mild reaction conditions give this route potential for practical applications .

Application in Molecular Dynamics Simulations

Field

Summary of Application

Cyclohexane-d11 is used in molecular dynamics simulations to study the solvent effects on the isolated C-H stretching bands observed in the Raman spectrum of cyclohexane-d11 .

Methods of Application

The frequency shifts and line shapes of the Raman spectrum are simulated using a rigid solute and standard line shape theory in the limit of pure dephasing . Three models for the vibration-solvent coupling are considered .

Results or Outcomes

The simulations provide an accurate description of both the linewidths and frequency shifts with a physically reasonable vibrational difference potential . The dynamics of the solvent-solute interactions that determine the Raman line shapes are quite well described by an isolated binary collision (IBC) type picture .

Application in Conformational Analysis

Field

Summary of Application

Cyclohexane-d11 is used in the conformational analysis of cyclohexane .

Methods of Application

The rate of ring inversion process during the conformational analysis of cyclohexane is obtained by NMR .

Results or Outcomes

The conformational analysis provides insights into the structural dynamics of cyclohexane . The ring inversion process is a key aspect of the conformational flexibility of cyclohexane .

Application in Raman Spectroscopy

Summary of Application

Cyclohexane-d11 is used in Raman spectroscopy to study the gas-to-liquid frequency shifts and isotropic Raman linewidths .

Methods of Application

The Raman spectra of cyclohexane-d11 in various solvents are recorded .

Results or Outcomes

The study provides insights into the solvent effects on the isolated C-H stretching bands observed in the Raman spectrum of cyclohexane-d11 .

Application in Solvent Studies

Summary of Application

Cyclohexane-d11 is used as a non-polar organic solvent .

Methods of Application

It is used in various chemical reactions where a non-polar solvent is required .

Results or Outcomes

The use of Cyclohexane-d11 as a solvent can influence the outcome of the reaction, including the yield and selectivity .

Application in Recrystallization

Summary of Application

Cyclohexane-d11 is frequently used as a recrystallization solvent .

Methods of Application

Many organic compounds exhibit good solubility in hot cyclohexane and poor solubility at low temperatures . This property is exploited in the process of recrystallization to purify organic compounds .

Results or Outcomes

The use of Cyclohexane-d11 in recrystallization can lead to the purification of the target compound .

Safety And Hazards

Direcciones Futuras

Cyclohexane-d11 is used in the conformational analysis of cyclohexane by NMR . The Raman spectra of cyclohexane-d11 in various solvents have been recorded to study the gas-to-liquid frequency shifts and isotropic Raman linewidths . Future research could focus on further understanding these properties and their implications.

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecadeuteriocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTMQSROBMDMFD-WTVBDOPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexane-d11 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)